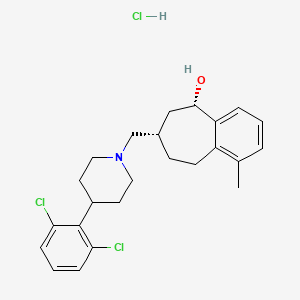

SB-612111 hydrochloride

描述

属性

CAS 编号 |

371980-98-2 |

|---|---|

分子式 |

C24H29Cl2NO |

分子量 |

418.4 g/mol |

IUPAC 名称 |

(5S,7S)-7-[[4-(2,6-dichlorophenyl)piperidin-1-yl]methyl]-1-methyl-6,7,8,9-tetrahydro-5H-benzo[7]annulen-5-ol |

InChI |

InChI=1S/C24H29Cl2NO/c1-16-4-2-5-20-19(16)9-8-17(14-23(20)28)15-27-12-10-18(11-13-27)24-21(25)6-3-7-22(24)26/h2-7,17-18,23,28H,8-15H2,1H3/t17-,23-/m0/s1 |

InChI 键 |

OHRDCQFCAWLDBP-SBUREZEXSA-N |

手性 SMILES |

CC1=C2CC[C@@H](C[C@@H](C2=CC=C1)O)CN3CCC(CC3)C4=C(C=CC=C4Cl)Cl |

规范 SMILES |

CC1=C2CCC(CC(C2=CC=C1)O)CN3CCC(CC3)C4=C(C=CC=C4Cl)Cl |

同义词 |

(-)-cis-1-Methyl-7-[[4-(2,6-dichlorophenyl)piperidin-1-yl]methyl]-6,7,8,9-tetrahydro- 5H-benzocyclohepten-5-ol hydrochloride |

产品来源 |

United States |

Foundational & Exploratory

An In-depth Technical Guide on the Core Mechanism of Action of SB-612111 Hydrochloride

For Researchers, Scientists, and Drug Development Professionals

Introduction

SB-612111 hydrochloride is a potent and selective nonpeptide antagonist of the Nociceptin/Orphanin FQ (N/OFQ) peptide receptor (NOP), also known as the opioid receptor-like 1 (ORL-1) receptor.[1][2] This technical guide provides a comprehensive overview of the mechanism of action of SB-612111, detailing its binding affinity, signaling pathways, and functional effects observed in preclinical studies. The information is intended for researchers, scientists, and professionals in drug development who are interested in the therapeutic potential of NOP receptor modulation.

Core Mechanism of Action: Competitive Antagonism of the NOP Receptor

The primary mechanism of action of SB-612111 is its high-affinity, selective, and competitive antagonism of the NOP receptor.[2][3] The NOP receptor is a G protein-coupled receptor (GPCR) that, upon activation by its endogenous ligand N/OFQ, couples to Gαi/o proteins.[4] This activation leads to the inhibition of adenylyl cyclase, resulting in decreased intracellular cyclic AMP (cAMP) levels, and the modulation of ion channels, such as the activation of G-protein-coupled inwardly rectifying potassium (GIRK) channels.[4][5]

SB-612111 binds to the NOP receptor and blocks the binding of N/OFQ, thereby preventing the initiation of these downstream signaling events.[2][5] This antagonistic action has been demonstrated in various in vitro and in vivo models.

Binding Affinity and Selectivity

SB-612111 exhibits sub-nanomolar affinity for the human NOP receptor and displays high selectivity over classical opioid receptors (μ, δ, and κ).[1][3] This selectivity is crucial for minimizing off-target effects and providing a more targeted therapeutic intervention.

Table 1: Binding Affinity (Ki) of SB-612111 for Opioid Receptors

| Receptor | Ki (nM) | Selectivity vs. NOP |

| NOP (human) | 0.33[1][3] | - |

| μ (mu) | 57.6[3] | 174-fold[1] |

| κ (kappa) | 160.5[3] | 486-fold[1] |

| δ (delta) | 2109[3] | 6391-fold[1] |

Functional Antagonism

The competitive nature of SB-612111's antagonism has been confirmed in functional assays. It concentration-dependently inhibits N/OFQ-stimulated [³⁵S]GTPγS binding and reverses the N/OFQ-mediated inhibition of cAMP accumulation in cells expressing the human NOP receptor.[2]

Table 2: Functional Antagonist Potency of SB-612111

| Assay | Cell Type | Parameter | Value |

| [³⁵S]GTPγS Binding | CHO(hNOP) cell membranes | pKB | 9.70[2] |

| cAMP Accumulation | CHO(hNOP) cells | pKB | 8.63[2] |

| N/OFQ-induced Inhibition | Mouse & Rat Vas Deferens, Guinea Pig Ileum | pA2 | 8.20 - 8.50[2] |

Signaling Pathways Modulated by SB-612111

By blocking the NOP receptor, SB-612111 prevents the cellular responses initiated by N/OFQ. The following diagram illustrates the signaling pathway affected by SB-612111.

Key Experimental Protocols

Detailed methodologies are crucial for the replication and validation of scientific findings. Below are summaries of key experimental protocols used to characterize SB-612111.

Radioligand Binding Assays

-

Objective: To determine the binding affinity (Ki) of SB-612111 for the human NOP receptor and its selectivity over other opioid receptors.

-

Methodology:

-

Membranes from Chinese Hamster Ovary (CHO) cells stably expressing the recombinant human NOP receptor (CHO(hNOP)) are prepared.[2]

-

Membranes are incubated with a radiolabeled ligand, such as [³H]N/OFQ, in the presence of varying concentrations of SB-612111.[2]

-

Non-specific binding is determined in the presence of a high concentration of an unlabeled ligand.

-

Following incubation, the membranes are harvested by rapid filtration and the bound radioactivity is quantified using liquid scintillation counting.

-

IC₅₀ values are determined from concentration-response curves and converted to Ki values using the Cheng-Prusoff equation.

-

Similar protocols are used for μ, δ, and κ opioid receptors using their respective selective radioligands.

-

[³⁵S]GTPγS Binding Assay

-

Objective: To assess the functional antagonist activity of SB-612111 by measuring its effect on N/OFQ-stimulated G-protein activation.

-

Methodology:

-

CHO(hNOP) cell membranes are incubated with a fixed concentration of N/OFQ, [³⁵S]GTPγS, and varying concentrations of SB-612111.[2]

-

The binding of [³⁵S]GTPγS to G-proteins is initiated by the addition of GTP.

-

The reaction is terminated by rapid filtration, and the amount of membrane-bound [³⁵S]GTPγS is quantified.

-

The ability of SB-612111 to inhibit N/OFQ-stimulated [³⁵S]GTPγS binding is used to determine its antagonist potency (pKB).[2]

-

cAMP Accumulation Assay

-

Objective: To measure the functional antagonism of SB-612111 on the N/OFQ-mediated inhibition of adenylyl cyclase.

-

Methodology:

-

Whole CHO(hNOP) cells are pre-incubated with a phosphodiesterase inhibitor to prevent cAMP degradation.[2]

-

Cells are then stimulated with forskolin (an adenylyl cyclase activator) in the presence of a fixed concentration of N/OFQ and varying concentrations of SB-612111.[2]

-

The intracellular cAMP levels are measured using a suitable assay kit (e.g., ELISA-based).

-

The ability of SB-612111 to reverse the N/OFQ-induced inhibition of forskolin-stimulated cAMP accumulation is used to calculate its antagonist potency (pKB).[2]

-

In Vivo Pharmacological Profile

Preclinical studies in animal models have demonstrated the in vivo efficacy of SB-612111 in various physiological and pathological conditions.

-

Pain Modulation: In the mouse tail withdrawal assay, SB-612111 by itself did not alter pain thresholds but was able to block the pronociceptive effects of intracerebroventricularly administered N/OFQ.[6][7]

-

Antidepressant-like Effects: SB-612111 reduced immobility time in the mouse forced swimming and tail suspension tests, suggesting an antidepressant-like profile.[6][7] This effect was absent in NOP receptor knockout mice, confirming the on-target mechanism.[6][7]

-

Feeding Behavior: SB-612111 has been shown to reduce high-fat diet binge eating in mice without affecting overall 24-hour food intake.[8]

-

Traumatic Brain Injury (TBI): In a rat model of TBI, SB-612111 improved cerebral blood flow, suggesting a potential neuroprotective role for NOP receptor antagonism in this context.[9][10]

Conclusion

This compound is a highly potent and selective antagonist of the NOP receptor. Its mechanism of action is centered on the competitive blockade of N/OFQ binding, leading to the inhibition of downstream G-protein signaling. This targeted action has been extensively characterized through in vitro and in vivo studies, which have elucidated its pharmacological profile and demonstrated its potential therapeutic utility in a range of disorders, including depression, binge eating, and traumatic brain injury. Further research and clinical investigation are warranted to fully explore the therapeutic applications of SB-612111 and other NOP receptor antagonists.

References

- 1. researchgate.net [researchgate.net]

- 2. Pharmacological characterization of the nociceptin/orphanin FQ receptor antagonist SB-612111 [(-)-cis-1-methyl-7-[[4-(2,6-dichlorophenyl)piperidin-1-yl]methyl]-6,7,8,9-tetrahydro-5H-benzocyclohepten-5-ol]: in vitro studies - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. SB-612111 | Benchchem [benchchem.com]

- 4. mdpi.com [mdpi.com]

- 5. iris.unife.it [iris.unife.it]

- 6. Pharmacological characterization of the nociceptin/orphanin FQ receptor antagonist SB-612111 [(-)-cis-1-methyl-7-[[4-(2,6-dichlorophenyl)piperidin-1-yl]methyl]-6,7,8,9-tetrahydro-5H-benzocyclohepten-5-ol]: in vivo studies - PubMed [pubmed.ncbi.nlm.nih.gov]

- 7. Redirecting [linkinghub.elsevier.com]

- 8. Nociceptin receptor antagonist SB 612111 decreases high fat diet binge eating - PMC [pmc.ncbi.nlm.nih.gov]

- 9. The Nociceptin/Orphanin FQ peptide receptor antagonist, SB-612111, improves cerebral blood flow in a rat model of traumatic brain injury - PubMed [pubmed.ncbi.nlm.nih.gov]

- 10. The Nociceptin/Orphanin FQ peptide receptor antagonist, SB-612111, improves cerebral blood flow in a rat model of traumatic brain injury - PMC [pmc.ncbi.nlm.nih.gov]

The Nociceptin/Orphanin FQ Peptide (NOP) Receptor: A Comprehensive Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Executive Summary

The Nociceptin/Orphanin FQ (N/OFQ) peptide (NOP) receptor, also known as the opioid receptor-like 1 (ORL-1) receptor, stands as a unique member of the opioid receptor superfamily. While structurally akin to the classical mu, delta, and kappa opioid receptors, the NOP receptor possesses a distinct pharmacological profile, most notably its lack of affinity for traditional opioid ligands like morphine.[1] Its endogenous ligand, the 17-amino acid neuropeptide N/OFQ, triggers a cascade of intracellular signaling events primarily through coupling to inhibitory G proteins (Gαi/o).[1][2] This activation leads to the modulation of adenylyl cyclase activity, ion channel conductance, and mitogen-activated protein kinase (MAPK) pathways, among other downstream effects.[3][4] The widespread distribution of the NOP receptor throughout the central and peripheral nervous systems implicates it in a diverse array of physiological and pathological processes, including pain perception, mood regulation, anxiety, learning and memory, and substance abuse.[3][5] Consequently, the NOP receptor has emerged as a compelling therapeutic target for a range of disorders, with ongoing research focused on the development of selective agonists and antagonists with favorable clinical profiles. This guide provides an in-depth overview of the NOP receptor, its function, and the experimental methodologies employed in its study.

Molecular Biology and Pharmacology

The NOP receptor is encoded by the OPRL1 gene and shares significant sequence homology with classical opioid receptors.[1] Despite this, it exhibits a distinct pharmacology. The endogenous ligand, N/OFQ, does not bind to classical opioid receptors, and conversely, opioid peptides and alkaloids have low affinity for the NOP receptor.[5]

Ligand Binding Affinities

The binding affinity of various ligands for the NOP receptor is typically determined through competitive radioligand binding assays. The equilibrium dissociation constant (Ki) is a measure of the ligand's affinity, with lower values indicating higher affinity.

| Compound | Class | Species | Ki (nM) | Reference(s) |

| Nociceptin/Orphanin FQ (N/OFQ) | Endogenous Agonist | Human | 0.05 - 0.2 | [5] |

| Ro 64-6198 | Agonist | Human | 0.2 - 1.0 | [6] |

| SCH 221510 | Agonist | Human | 0.5 - 2.0 | [7] |

| AT-121 | Bifunctional Agonist (NOP/MOP) | Human | 0.8 | [7] |

| Cebranopadol | Bifunctional Agonist (NOP/MOP) | Human | 0.9 | [7] |

| J-113397 | Antagonist | Human | 0.3 - 1.0 | [8] |

| SB-612111 | Antagonist | Human | 0.33 | [7] |

| UFP-101 | Antagonist | Human | 0.1 - 0.5 | [8] |

Functional Activity of Ligands

The functional activity of NOP receptor ligands is assessed through various in vitro assays that measure the cellular response to receptor activation. Key parameters include the half-maximal effective concentration (EC50) or inhibitory concentration (IC50), which represents the concentration of a ligand that produces 50% of its maximal effect, and the maximum effect (Emax), which indicates the efficacy of the ligand.

| Compound | Assay Type | Species | EC50/IC50 (nM) | Emax (% of N/OFQ) | Reference(s) |

| Nociceptin/Orphanin FQ (N/OFQ) | [35S]GTPγS Binding | Human | 10 - 50 | 100 | [7][9] |

| cAMP Inhibition | Human | 0.1 - 1.0 | 100 | [6][9] | |

| GIRK Activation | Mouse | 1.5 | 100 | [9] | |

| Ro 64-6198 | [35S]GTPγS Binding | Human | 20 - 100 | 100 | [6] |

| cAMP Inhibition | Human | 10 - 50 | 100 | [6] | |

| SCH 221510 | [35S]GTPγS Binding | Human | 30 - 150 | 100 | [7] |

| J-113397 | [35S]GTPγS Binding (Antagonist) | Human | pA2 = 8.5 - 9.5 | - | [10] |

| SB-612111 | [35S]GTPγS Binding (Antagonist) | Human | pKb = 8.0 - 9.0 | - | [7] |

| UFP-101 | [35S]GTPγS Binding (Antagonist) | Human | pA2 = 7.5 - 8.5 | - | [8] |

Signaling Pathways

Activation of the NOP receptor by an agonist initiates a series of intracellular signaling events. These pathways ultimately determine the physiological response to receptor stimulation.

G Protein-Dependent Signaling

The primary signaling mechanism of the NOP receptor involves coupling to pertussis toxin-sensitive inhibitory G proteins, specifically Gαi/o.[1] This leads to the dissociation of the G protein heterotrimer into Gαi/o and Gβγ subunits, which then modulate the activity of various downstream effectors.

Caption: NOP Receptor G Protein-Dependent Signaling Pathway.

Key downstream effects of G protein-dependent signaling include:

-

Inhibition of Adenylyl Cyclase: The activated Gαi/o subunit directly inhibits adenylyl cyclase, leading to a decrease in intracellular cyclic AMP (cAMP) levels.[3]

-

Modulation of Ion Channels: The Gβγ subunit can directly interact with and modulate the activity of ion channels. This includes the activation of G protein-coupled inwardly rectifying potassium (GIRK) channels, leading to neuronal hyperpolarization, and the inhibition of voltage-gated calcium channels (N-, L-, and P/Q-type), which reduces neurotransmitter release.[1][3]

-

Activation of Mitogen-Activated Protein Kinase (MAPK) Pathways: The NOP receptor can activate all three major MAPK cascades: extracellular signal-regulated kinases (ERK), c-Jun N-terminal kinases (JNK), and p38 MAPK.[3][11] This can influence a variety of cellular processes, including gene expression and cell survival.

β-Arrestin-Dependent Signaling

Following agonist binding and G protein-coupled receptor kinase (GRK)-mediated phosphorylation, the NOP receptor can recruit β-arrestins.[12] This interaction not only leads to receptor desensitization and internalization but can also initiate G protein-independent signaling cascades.

Caption: NOP Receptor β-Arrestin-Dependent Signaling and Regulation.

Key Experimental Protocols

The characterization of NOP receptor ligands and the elucidation of its signaling pathways rely on a suite of specialized in vitro and in vivo assays.

In Vitro Assays

This assay is used to determine the binding affinity (Ki) of a test compound for the NOP receptor.

-

Principle: A radiolabeled ligand with known high affinity for the NOP receptor (e.g., [3H]N/OFQ) is incubated with a source of the receptor (e.g., cell membranes from transfected cells). A test compound is added at various concentrations to compete with the radioligand for binding. The amount of bound radioactivity is measured, and the concentration of the test compound that inhibits 50% of the specific binding of the radioligand (IC50) is determined. The Ki is then calculated using the Cheng-Prusoff equation.

-

Methodology:

-

Membrane Preparation: Homogenize cells or tissues expressing the NOP receptor in a suitable buffer and prepare a membrane fraction by differential centrifugation.

-

Assay Setup: In a 96-well plate, combine the membrane preparation, a fixed concentration of the radioligand, and varying concentrations of the test compound in an appropriate assay buffer.

-

Incubation: Incubate the plate at a specific temperature (e.g., 25°C) for a defined period (e.g., 60-90 minutes) to allow binding to reach equilibrium.

-

Termination and Filtration: Rapidly terminate the binding reaction by vacuum filtration through glass fiber filters to separate bound from free radioligand.

-

Quantification: Measure the radioactivity retained on the filters using a scintillation counter.

-

Data Analysis: Plot the percentage of specific binding against the log concentration of the test compound to determine the IC50, and subsequently calculate the Ki.

-

Caption: Experimental Workflow for NOP Receptor Radioligand Binding Assay.

This functional assay measures the ability of a ligand to activate G proteins coupled to the NOP receptor.

-

Principle: In the presence of an agonist, the NOP receptor catalyzes the exchange of GDP for GTP on the Gα subunit. This assay uses a non-hydrolyzable GTP analog, [35S]GTPγS, which binds to the activated Gα subunit and accumulates. The amount of bound [35S]GTPγS is proportional to the level of receptor activation.[10]

-

Methodology:

-

Membrane Preparation: Prepare membranes from cells expressing the NOP receptor as described for the radioligand binding assay.

-

Assay Setup: In a 96-well plate, combine the membranes, GDP, varying concentrations of the test compound, and [35S]GTPγS in an appropriate assay buffer.

-

Incubation: Incubate the plate at 30°C for 30-60 minutes.

-

Termination and Filtration: Terminate the reaction by rapid vacuum filtration.

-

Quantification: Measure the amount of [35S]GTPγS bound to the membranes using a scintillation counter.

-

Data Analysis: Plot the stimulated [35S]GTPγS binding against the log concentration of the test compound to determine the EC50 and Emax. For antagonists, their ability to inhibit agonist-stimulated [35S]GTPγS binding is measured to determine their potency (pA2 or pKb).[10]

-

This assay measures the ability of a ligand to inhibit adenylyl cyclase activity via the NOP receptor.

-

Principle: NOP receptor activation inhibits adenylyl cyclase, leading to a decrease in intracellular cAMP levels. In this assay, adenylyl cyclase is first stimulated with forskolin to produce a measurable amount of cAMP. The ability of a NOP receptor agonist to inhibit this forskolin-stimulated cAMP production is then quantified.[13]

-

Methodology:

-

Cell Culture: Use whole cells expressing the NOP receptor.

-

Assay Setup: Pre-incubate the cells with a phosphodiesterase inhibitor to prevent cAMP degradation. Then, add varying concentrations of the test compound followed by forskolin.

-

Incubation: Incubate the cells for a defined period to allow for cAMP production.

-

Cell Lysis and Quantification: Lyse the cells and measure the intracellular cAMP concentration using a commercially available kit (e.g., HTRF, AlphaScreen, or ELISA-based).

-

Data Analysis: Plot the percentage of inhibition of forskolin-stimulated cAMP accumulation against the log concentration of the test compound to determine the IC50.

-

In Vivo Assays

In vivo assays are crucial for evaluating the physiological effects of NOP receptor ligands in a whole-animal context.

This is a common assay for assessing the analgesic properties of a compound.

-

Principle: The latency of a rodent to withdraw its tail from a noxious thermal stimulus (e.g., a focused beam of light) is measured. Analgesic compounds increase this latency.[14][15]

-

Methodology:

-

Acclimatization: Acclimatize the animals to the testing environment.

-

Baseline Measurement: Measure the baseline tail-flick latency before drug administration.

-

Drug Administration: Administer the test compound via the desired route (e.g., intraperitoneal, subcutaneous, or intracerebroventricular).

-

Post-treatment Measurement: Measure the tail-flick latency at various time points after drug administration.

-

Data Analysis: Compare the post-treatment latencies to the baseline and vehicle control groups to determine the analgesic effect.

-

Caption: Experimental Workflow for the Tail-Flick Test.

This assay is used to assess the effects of a compound on spontaneous movement.

-

Principle: The spontaneous locomotor activity of a rodent is monitored in an open-field arena. Compounds that affect the central nervous system can either increase or decrease this activity.[16]

-

Methodology:

-

Acclimatization: Acclimatize the animal to the testing arena.

-

Drug Administration: Administer the test compound or vehicle.

-

Monitoring: Place the animal in the open-field arena and record its locomotor activity (e.g., distance traveled, rearing frequency) for a defined period using an automated tracking system.

-

Data Analysis: Compare the locomotor activity of the drug-treated group to the vehicle control group.

-

Conclusion

The NOP receptor represents a complex and multifaceted signaling system with significant therapeutic potential. Its unique pharmacology distinguishes it from classical opioid receptors, offering opportunities for the development of novel therapeutics with potentially improved side-effect profiles. A thorough understanding of its molecular biology, signaling pathways, and the appropriate experimental methodologies is paramount for researchers and drug development professionals seeking to harness the therapeutic promise of targeting the NOP receptor system. The continued investigation into the intricate mechanisms of NOP receptor function will undoubtedly pave the way for innovative treatments for a variety of debilitating disorders.

References

- 1. Nociceptin receptor - Wikipedia [en.wikipedia.org]

- 2. researchgate.net [researchgate.net]

- 3. Nociceptin/Orphanin FQ Receptor Structure, Signaling, Ligands, Functions, and Interactions with Opioid Systems - PMC [pmc.ncbi.nlm.nih.gov]

- 4. Cellular Mechanisms of Nociceptin/Orphanin FQ (N/OFQ) Peptide (NOP) Receptor Regulation and Heterologous Regulation by N/OFQ - PMC [pmc.ncbi.nlm.nih.gov]

- 5. The Nociceptin Opioid Receptor (NOP) as a Therapeutic Target: Progress in Translation from Preclinical Research to Clinical Utility - PMC [pmc.ncbi.nlm.nih.gov]

- 6. Novel Synthesis and Pharmacological Characterization of NOP Receptor Agonist 8-[(1S,3aS)-2,3,3a,4,5,6-Hexahydro-1H-phenalen-1-yl]-1-phenyl-1,3,8-triazaspiro[4.5]decan-4-one (Ro 64-6198) - PMC [pmc.ncbi.nlm.nih.gov]

- 7. researchgate.net [researchgate.net]

- 8. iris.unife.it [iris.unife.it]

- 9. Differential In Vitro Pharmacological Profiles of Structurally Diverse Nociceptin Receptor Agonists in Activating G Protein and Beta-Arrestin Signaling at the Human Nociceptin Opioid Receptor - PMC [pmc.ncbi.nlm.nih.gov]

- 10. benchchem.com [benchchem.com]

- 11. mdpi.com [mdpi.com]

- 12. Pharmacological Profile of Nociceptin/Orphanin FQ Receptors Interacting with G-Proteins and β-Arrestins 2 | PLOS One [journals.plos.org]

- 13. benchchem.com [benchchem.com]

- 14. web.mousephenotype.org [web.mousephenotype.org]

- 15. Tail flick test - Wikipedia [en.wikipedia.org]

- 16. Participation of the nociceptin/orphanin FQ receptor in ethanol-mediated locomotor activation and ethanol intake in preweanling rats - PMC [pmc.ncbi.nlm.nih.gov]

Technical Guide: SB-612111 Hydrochloride - A Potent and Selective NOP Receptor Antagonist

For Researchers, Scientists, and Drug Development Professionals

Introduction

This technical guide provides an in-depth overview of SB-612111 hydrochloride, a potent and selective antagonist of the Nociceptin/Orphanin FQ (N/OFQ) peptide (NOP) receptor, also known as the opioid receptor-like 1 (ORL-1). It is important to note that while the initial inquiry may have associated this compound with CXCR2 antagonism, the scientific literature robustly characterizes SB-612111 as a selective NOP receptor antagonist.[1][2] This guide will detail its chemical properties, mechanism of action, key quantitative data, and relevant experimental protocols to support its use in research and drug development.

Chemical and Physical Properties

This compound is the hydrochloride salt of the active free base, SB-612111. Its chemical and physical properties are summarized in the table below.

| Property | Value |

| CAS Number | 371980-94-8 (hydrochloride)[1][3] |

| 371980-98-2 (free base)[2][3][4] | |

| Molecular Formula | C₂₄H₂₉Cl₂NO·HCl[5] or C₂₄H₃₀Cl₃NO[3][6] |

| Molecular Weight | 454.86 g/mol [3][5] |

| IUPAC Name | (5S,7S)-7-[[4-(2,6-Dichlorophenyl)-1-piperidinyl]methyl]-6,7,8,9-tetrahydro-1-methyl-5H-benzocyclohepten-5-ol hydrochloride[3] |

| Synonyms | SB 612111 HCl, SB612111 hydrochloride[3] |

| Solubility | Soluble in DMSO (up to 100 mM) and ethanol (up to 50 mM)[7] |

| Purity | ≥97% (HPLC) |

| Storage | Store at -20°C |

Mechanism of Action and Signaling Pathway

SB-612111 acts as a competitive antagonist at the NOP receptor, a G protein-coupled receptor (GPCR).[8] The endogenous ligand for the NOP receptor is the neuropeptide Nociceptin/Orphanin FQ (N/OFQ). The activation of the NOP receptor by N/OFQ initiates several intracellular signaling cascades. SB-612111 effectively blocks these downstream effects by preventing the binding of N/OFQ.

The NOP receptor primarily couples to inhibitory G proteins (Gαi/o).[9] Upon activation, this leads to:

-

Inhibition of adenylyl cyclase , resulting in decreased intracellular cyclic AMP (cAMP) levels.[9]

-

Modulation of ion channels , specifically the inhibition of voltage-gated Ca²⁺ channels and the activation of G protein-coupled inwardly rectifying K⁺ (GIRK) channels.[10][11]

-

Activation of mitogen-activated protein kinase (MAPK) pathways , including ERK1/2, p38, and JNK.[10][12]

By antagonizing the NOP receptor, SB-612111 can prevent these signaling events, making it a valuable tool for investigating the physiological and pathological roles of the N/OFQ-NOP system.

NOP Receptor Signaling Pathway

Quantitative Pharmacological Data

SB-612111 exhibits high affinity and selectivity for the NOP receptor over classical opioid receptors. The following table summarizes key binding affinities and functional antagonist potencies.

| Parameter | Receptor | Value | Assay System |

| Kᵢ (nM) | NOP (human) | 0.33[1] | Radioligand Binding |

| μ-opioid | 57.6 | Radioligand Binding | |

| κ-opioid | 160.5 | Radioligand Binding | |

| δ-opioid | 2109 | Radioligand Binding | |

| pKₑ | NOP (human) | 9.70[8] | GTPγS Binding |

| NOP (human) | 8.63[8] | cAMP Accumulation | |

| pA₂ | NOP (mouse) | 8.20 - 8.50[8] | Isolated Tissue Assays |

| ED₅₀ (mg/kg, i.v.) | N/A | 0.62[1] | Rat Carrageenan Inflammatory Pain Model |

| ED₅₀ (mg/kg) | N/A | 0.69[1] | Antagonism of N/OFQ-induced antimorphine action |

Experimental Protocols

Detailed methodologies for key in vitro and in vivo experiments are crucial for the characterization of NOP receptor antagonists like SB-612111.

In Vitro Assays

1. Radioligand Binding Assay

-

Objective: To determine the binding affinity (Kᵢ) of SB-612111 for the NOP receptor.

-

Methodology:

-

Prepare cell membranes from cells recombinantly expressing the human NOP receptor (e.g., CHO-hNOP cells).

-

Incubate the cell membranes with a fixed concentration of a radiolabeled NOP receptor ligand (e.g., [³H]N/OFQ).

-

Add increasing concentrations of SB-612111 to compete for binding with the radioligand.

-

After incubation, separate the bound and free radioligand by rapid filtration.

-

Quantify the radioactivity of the bound ligand using liquid scintillation counting.

-

Calculate the IC₅₀ value (concentration of SB-612111 that inhibits 50% of the specific binding of the radioligand) and then determine the Kᵢ value using the Cheng-Prusoff equation.[8]

-

2. GTPγS Binding Assay

-

Objective: To assess the functional antagonist activity of SB-612111 by measuring its ability to block agonist-induced G protein activation.

-

Methodology:

-

Use membranes from cells expressing the NOP receptor.

-

Incubate the membranes with a fixed concentration of a NOP receptor agonist (e.g., N/OFQ) in the presence of increasing concentrations of SB-612111.

-

Add [³⁵S]GTPγS, a non-hydrolyzable GTP analog, which binds to activated G proteins.

-

Measure the amount of [³⁵S]GTPγS incorporated into the membranes.

-

The ability of SB-612111 to inhibit the agonist-stimulated [³⁵S]GTPγS binding is used to determine its antagonist potency (pKₑ).[8]

-

3. cAMP Accumulation Assay

-

Objective: To measure the functional antagonism of SB-612111 on the downstream signaling cascade of the NOP receptor.

-

Methodology:

-

Culture whole cells expressing the NOP receptor (e.g., CHO-hNOP cells).

-

Pre-treat the cells with a phosphodiesterase inhibitor (e.g., IBMX) to prevent cAMP degradation.

-

Incubate the cells with a fixed concentration of a NOP receptor agonist in the presence of increasing concentrations of SB-612111.

-

Stimulate adenylyl cyclase with forskolin.

-

Lyse the cells and measure the intracellular cAMP levels using a suitable method (e.g., ELISA, HTRF).

-

The reversal of the agonist-induced inhibition of forskolin-stimulated cAMP accumulation by SB-612111 is used to calculate its antagonist potency (pKₑ).[8]

-

In Vivo Assays

1. Tail Withdrawal Assay (Mouse)

-

Objective: To evaluate the ability of SB-612111 to block N/OFQ-induced modulation of nociception.

-

Methodology:

-

Administer SB-612111 via a suitable route (e.g., intraperitoneally, i.p.).

-

After a pre-treatment period, administer N/OFQ intracerebroventricularly (i.c.v.) or intrathecally (i.t.).

-

Measure the latency of the mouse to withdraw its tail from a noxious heat source.

-

SB-612111's ability to prevent the pronociceptive (i.c.v. N/OFQ) or antinociceptive (i.t. N/OFQ) effects of N/OFQ demonstrates its in vivo antagonist activity.[13]

-

2. Forced Swim Test (Mouse)

-

Objective: To assess the potential antidepressant-like effects of SB-612111.

-

Methodology:

-

Administer SB-612111 (e.g., 1-10 mg/kg, i.p.) to mice.

-

After a 30-minute pre-treatment period, place the mice individually in a cylinder of water from which they cannot escape.

-

Record the duration of immobility during a specified period.

-

A reduction in immobility time is indicative of an antidepressant-like effect.[13][14]

-

3. Food Intake Assay (Mouse)

-

Objective: To determine if SB-612111 can block the orexigenic (appetite-stimulating) effects of N/OFQ.

-

Methodology:

Experimental Workflow Visualization

The following diagram illustrates a general workflow for characterizing a novel GPCR antagonist like SB-612111.

References

- 1. This compound | NOP receptor antagonist | Probechem Biochemicals [probechem.com]

- 2. SB-612,111 - Wikipedia [en.wikipedia.org]

- 3. medkoo.com [medkoo.com]

- 4. sarchemlabs.com [sarchemlabs.com]

- 5. axonmedchem.com [axonmedchem.com]

- 6. SB 612111 hydrochloride | C24H30Cl3NO | CID 21061234 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 7. labsolu.ca [labsolu.ca]

- 8. Pharmacological characterization of the nociceptin/orphanin FQ receptor antagonist SB-612111 [(-)-cis-1-methyl-7-[[4-(2,6-dichlorophenyl)piperidin-1-yl]methyl]-6,7,8,9-tetrahydro-5H-benzocyclohepten-5-ol]: in vitro studies - PubMed [pubmed.ncbi.nlm.nih.gov]

- 9. Nociceptin receptor - Wikipedia [en.wikipedia.org]

- 10. Cellular Mechanisms of Nociceptin/Orphanin FQ (N/OFQ) Peptide (NOP) Receptor Regulation and Heterologous Regulation by N/OFQ - PMC [pmc.ncbi.nlm.nih.gov]

- 11. Role of Nociceptin/Orphanin FQ-NOP Receptor System in the Regulation of Stress-Related Disorders | MDPI [mdpi.com]

- 12. Nociceptin/Orphanin FQ Receptor Structure, Signaling, Ligands, Functions, and Interactions with Opioid Systems - PMC [pmc.ncbi.nlm.nih.gov]

- 13. Pharmacological characterization of the nociceptin/orphanin FQ receptor antagonist SB-612111 [(-)-cis-1-methyl-7-[[4-(2,6-dichlorophenyl)piperidin-1-yl]methyl]-6,7,8,9-tetrahydro-5H-benzocyclohepten-5-ol]: in vivo studies - PubMed [pubmed.ncbi.nlm.nih.gov]

- 14. Redirecting [linkinghub.elsevier.com]

The Nociceptin/Orphanin FQ System: A Comprehensive Technical Guide for Researchers

An In-depth Examination of the NOP Receptor, its Endogenous Ligand, and Associated Signaling Pathways for Therapeutic Development

Introduction

The Nociceptin/Orphanin FQ (N/OFQ) system, a relatively recent discovery in the landscape of neuropeptide signaling, presents a complex and compelling area of research with significant therapeutic potential. Initially identified through "reverse pharmacology," the orphan G protein-coupled receptor now known as the NOP (Nociceptin Opioid Peptide) receptor was cloned before its endogenous ligand was discovered.[1][2] This system is the fourth member of the opioid receptor superfamily, yet it possesses a pharmacological profile distinct from the classical mu, delta, and kappa opioid receptors.[2][3] The endogenous ligand, N/OFQ, is a 17-amino acid peptide that does not bind with high affinity to classical opioid receptors, and likewise, opioid peptides do not activate the NOP receptor.[4][5] The N/OFQ-NOP system is widely distributed throughout the central and peripheral nervous systems and is implicated in a diverse array of physiological and pathological processes, including pain modulation, anxiety, depression, reward, learning, and memory.[3][4][6] This guide provides a detailed technical overview of the N/OFQ system, tailored for researchers, scientists, and drug development professionals. It encompasses the core components of the system, its signaling mechanisms, quantitative pharmacological data, and detailed experimental protocols for its investigation.

Core Components of the N/OFQ System

The Nociceptin/Orphanin FQ (N/OFQ) Peptide

N/OFQ is a heptadecapeptide with the amino acid sequence F-G-G-F-T-G-A-R-K-S-A-R-K-L-A-N-Q.[6][7] It is derived from a larger precursor protein called prepronociceptin (ppNOC).[8][9] The gene encoding ppNOC is located on chromosome 8p21 in humans.[1] The precursor protein also yields other peptides, including nocistatin and NocII, which may modulate the function of the N/OFQ receptor.[1][10] The N-terminal truncated and amidated fragment, N/OFQ(1-13)-NH2, is the minimal sequence that retains the full potency and affinity of the native peptide, making it a valuable research tool.[11]

The NOP Receptor

The NOP receptor, also known as ORL-1 (Opioid Receptor-Like 1), is a G protein-coupled receptor (GPCR) with a high degree of structural homology to classical opioid receptors.[2][7] Despite this similarity, key differences in its amino acid sequence confer its unique pharmacological properties, including its lack of affinity for traditional opioids.[7] The NOP receptor is widely expressed in the brain, with high concentrations in the hypothalamus, amygdala, hippocampus, brainstem, and the dorsal horn of the spinal cord.[1][6] This distribution aligns with the diverse physiological functions attributed to the N/OFQ system.[1][12]

Signaling Mechanisms of the NOP Receptor

Activation of the NOP receptor by N/OFQ initiates a cascade of intracellular signaling events, primarily through coupling to pertussis toxin-sensitive Gi/o proteins.[4][11] This leads to the inhibition of adenylyl cyclase, resulting in a decrease in intracellular cyclic adenosine monophosphate (cAMP) levels.[3][11] The dissociation of the G protein into its Gα and Gβγ subunits triggers further downstream effects.[4] The Gβγ subunits can directly modulate ion channels, leading to the inhibition of N-type voltage-gated calcium channels and the activation of G protein-coupled inwardly rectifying potassium (GIRK) channels.[3][4] These actions collectively reduce neuronal excitability and inhibit neurotransmitter release.[3][9]

Beyond the canonical Gi/o pathway, the NOP receptor has been shown to couple to other G proteins, including Gz and G16, and can activate various mitogen-activated protein kinase (MAPK) pathways, such as ERK1/2, p38, and JNK.[3][11] Like many GPCRs, agonist binding also leads to the recruitment of β-arrestins, which mediate receptor desensitization, internalization, and can initiate G protein-independent signaling.[3][13]

Physiological and Pathophysiological Roles

The N/OFQ system is a critical modulator of numerous physiological functions, with its effects often being complex and context-dependent.

-

Pain Modulation: The role of the N/OFQ system in pain is multifaceted. Supraspinal administration of N/OFQ can induce hyperalgesia and antagonize opioid-induced analgesia in rodents.[1][13] Conversely, spinal administration generally produces analgesia.[13][14] In primates, both spinal and supraspinal NOP receptor activation leads to antinociception, highlighting important species differences.[15] The analgesic effects are mediated by the inhibition of nociceptive transmission in the spinal cord.[16]

-

Anxiety and Depression: The N/OFQ system is implicated in the regulation of mood and emotional states.[4][17] NOP receptor agonists generally exhibit anxiolytic-like effects in preclinical models.[4] Conversely, NOP receptor antagonists have shown antidepressant-like activity.[17][18] Clinical studies have reported altered plasma levels of N/OFQ in patients with depression and bipolar disorder.[19]

-

Reward and Addiction: The N/OFQ system plays a significant role in reward pathways, often opposing the effects of classical opioids.[20][21] NOP receptor agonists can block the rewarding effects of drugs of abuse, such as morphine, cocaine, and alcohol, in animal models.[20][22] This is thought to be mediated, at least in part, by the inhibition of dopamine release in the mesolimbic pathway.[20]

-

Other Functions: The N/OFQ system is also involved in learning and memory, food intake, cardiovascular regulation, and immune function.[2][3]

Quantitative Pharmacological Data

The following tables summarize key quantitative data for the endogenous ligand N/OFQ and selected tool compounds at the human NOP receptor.

Table 1: Binding Affinities (Ki) of Selected Ligands for the Human NOP Receptor

| Compound | Radioligand | Cell Line | Ki (nM) | Reference(s) |

| N/OFQ | [³H]N/OFQ | CHO | 0.065 | [15] |

| J-113397 (Antagonist) | [³H]Nociceptin | CHO-hNOP | 7.95 (pKb) | [12][13] |

| UFP-101 (Antagonist) | [³H]Nociceptin | CHO-hNOP | 7.66 (pKb) | [12][13] |

| SB-612111 (Antagonist) | Not Specified | Not Specified | 8.05 (pA2) | [8] |

Table 2: Functional Potency (EC50/pEC50) and Efficacy (Emax) of NOP Receptor Agonists

| Compound | Assay Type | Cell Line | Parameter | Value | Reference(s) |

| N/OFQ | [³⁵S]GTPγS Binding | CHO-hNOP | pEC50 | 9.33 | [23] |

| N/OFQ | NOP/G protein BRET | HEK293 | pEC50 | 8.44 | [13] |

| N/OFQ | NOP/β-arrestin 2 BRET | HEK293 | pEC50 | 8.02 | [13] |

| N/OFQ | Calcium Mobilization | CHO-hNOP-Gαqi5 | pEC50 | 9.59 | [23] |

| N/OFQ(1-13)-NH₂ | NOP/G protein BRET | HEK293 | pEC50 | 8.80 | [11] |

| N/OFQ(1-13)-NH₂ | NOP/β-arrestin 2 BRET | HEK293 | pEC50 | 8.26 | [11] |

| UFP-112 | NOP/G protein BRET | HEK293 | pEC50 | 9.77 | [13] |

| Ro 65-6570 | [³⁵S]GTPγS Binding | CHO-hNOP | Emax | Full Agonist | [24] |

| AT-312 | [³⁵S]GTPγS Binding | CHO-hNOP | Emax | ~100% of N/OFQ | [15] |

Key Experimental Methodologies

Detailed protocols for fundamental assays used to characterize the N/OFQ system are provided below.

In Vitro Assays

This assay determines the binding affinity (Ki) of a test compound for the NOP receptor by measuring its ability to compete with a radiolabeled ligand.

Materials:

-

Membranes from cells expressing the human NOP receptor (e.g., CHO-hNOP).

-

Radioligand: [³H]Nociceptin (specific activity > 100 Ci/mmol).[15]

-

Unlabeled N/OFQ (for non-specific binding determination).

-

Test compounds.

-

Assay Buffer: 50 mM Tris-HCl, 5 mM MgCl₂, 0.1 mM EDTA, pH 7.4.[25]

-

Wash Buffer: Ice-cold 50 mM Tris-HCl, pH 7.4.

-

96-well filter plates (e.g., GF/C).

-

Scintillation cocktail.

-

Microplate scintillation counter.

Procedure:

-

Membrane Preparation: Thaw and resuspend NOP receptor-expressing cell membranes in assay buffer to a final protein concentration of 5-20 µg per well.[25]

-

Assay Setup: In a 96-well plate, add in the following order:

-

Incubation: Incubate the plate at 30°C for 60 minutes with gentle agitation.[17][25]

-

Filtration: Rapidly filter the contents of each well through the pre-soaked filter plate using a cell harvester. Wash the filters 3-4 times with ice-cold wash buffer.[25]

-

Counting: Dry the filter plate, add scintillation cocktail to each well, and count the radioactivity using a microplate scintillation counter.[25]

-

Data Analysis: Calculate specific binding by subtracting non-specific binding from total binding. Plot the percentage of specific binding against the log concentration of the test compound to generate a competition curve. Determine the IC50 value and calculate the Ki using the Cheng-Prusoff equation: Ki = IC50 / (1 + [L]/Kd), where [L] is the concentration of the radioligand and Kd is its dissociation constant.[15][25]

References

- 1. Synthesis and Evaluation of Radioligands for Imaging Brain Nociceptin/Orphanin FQ Peptide (NOP) Receptors with Positron Emission Tomography - PMC [pmc.ncbi.nlm.nih.gov]

- 2. Cellular Mechanisms of Nociceptin/Orphanin FQ (N/OFQ) Peptide (NOP) Receptor Regulation and Heterologous Regulation by N/OFQ - PMC [pmc.ncbi.nlm.nih.gov]

- 3. benchchem.com [benchchem.com]

- 4. benchchem.com [benchchem.com]

- 5. covm.uobaghdad.edu.iq [covm.uobaghdad.edu.iq]

- 6. taylorandfrancis.com [taylorandfrancis.com]

- 7. Nociceptin/Orphanin FQ Receptor Structure, Signaling, Ligands, Functions, and Interactions with Opioid Systems - PMC [pmc.ncbi.nlm.nih.gov]

- 8. researchgate.net [researchgate.net]

- 9. dda.creative-bioarray.com [dda.creative-bioarray.com]

- 10. Conditioned place preference - Wikipedia [en.wikipedia.org]

- 11. benchchem.com [benchchem.com]

- 12. Pharmacological Profile of Nociceptin/Orphanin FQ Receptors Interacting with G-Proteins and β-Arrestins 2 - PMC [pmc.ncbi.nlm.nih.gov]

- 13. Pharmacological Profile of Nociceptin/Orphanin FQ Receptors Interacting with G-Proteins and β-Arrestins 2 | PLOS One [journals.plos.org]

- 14. dol.inf.br [dol.inf.br]

- 15. Differential In Vitro Pharmacological Profiles of Structurally Diverse Nociceptin Receptor Agonists in Activating G Protein and Beta-Arrestin Signaling at the Human Nociceptin Opioid Receptor - PMC [pmc.ncbi.nlm.nih.gov]

- 16. benchchem.com [benchchem.com]

- 17. benchchem.com [benchchem.com]

- 18. apps.dtic.mil [apps.dtic.mil]

- 19. nociceptin/orphanin FQ | Ligand Activity Charts | IUPHAR/BPS Guide to PHARMACOLOGY [guidetopharmacology.org]

- 20. Synthesis and Pharmacological Characterization of Nociceptin/Orphanin FQ Dimeric Ligands - PMC [pmc.ncbi.nlm.nih.gov]

- 21. A novel bioassay to detect Nociceptin/Orphanin FQ release from single human polymorphonuclear cells - PMC [pmc.ncbi.nlm.nih.gov]

- 22. researchgate.net [researchgate.net]

- 23. Pharmacological studies on the NOP and opioid receptor agonist PWT2-[Dmt1]N/OFQ(1-13) - PMC [pmc.ncbi.nlm.nih.gov]

- 24. In vitro functional characterization of novel nociceptin/orphanin FQ receptor agonists in recombinant and native preparations - PubMed [pubmed.ncbi.nlm.nih.gov]

- 25. giffordbioscience.com [giffordbioscience.com]

SB-612111 Hydrochloride: A Technical Overview of its Discovery and Development

An In-depth Guide for Researchers and Drug Development Professionals

Introduction

SB-612111 hydrochloride is a potent and selective non-peptide antagonist of the Nociceptin/Orphanin FQ (N/OFQ) peptide receptor (NOP), also known as the opioid receptor-like 1 (ORL-1) receptor.[1][2] Discovered and initially developed by GlaxoSmithKline (formerly Smithkline Beecham), this small molecule has been instrumental in elucidating the physiological and pathological roles of the N/OFQ-NOP system.[2] This technical guide provides a comprehensive overview of the discovery, development, and pharmacological characterization of SB-612111, including detailed experimental protocols, quantitative data summaries, and visualizations of relevant biological pathways and experimental workflows.

Discovery and Development

The discovery of SB-612111 emerged from efforts to develop non-peptide ligands for the NOP receptor, which was identified in 1994.[2] The endogenous ligand for this receptor, N/OFQ, is a 17-amino acid peptide that modulates a wide range of biological functions, including pain, mood, feeding, and reward.[3] The development of small molecule antagonists like SB-612111 was crucial for overcoming the pharmacokinetic limitations of peptide-based ligands and for systematically investigating the therapeutic potential of blocking the NOP receptor.

While SB-612111 demonstrated significant promise in preclinical studies, its clinical development has been limited. It was once considered for Phase I clinical trials for the treatment of Parkinson's disease, but this did not proceed.[2] Nevertheless, SB-612111 remains a valuable research tool for investigating the N/OFQ-NOP system.

Mechanism of Action and Signaling Pathway

SB-612111 acts as a competitive antagonist at the NOP receptor, a G protein-coupled receptor (GPCR).[4] The NOP receptor primarily couples to inhibitory G proteins (Gαi/o). Upon activation by its endogenous ligand N/OFQ, the NOP receptor initiates a signaling cascade that includes the inhibition of adenylyl cyclase, leading to decreased intracellular cyclic AMP (cAMP) levels, and the modulation of ion channels.[5] SB-612111 blocks these effects by preventing the binding of N/OFQ to the NOP receptor.

Pharmacological Characterization: Data Summary

The pharmacological profile of SB-612111 has been extensively characterized through a variety of in vitro and in vivo studies. The following tables summarize the key quantitative data.

Table 1: In Vitro Receptor Binding Affinity of SB-612111

| Receptor | Ki (nM) | Reference(s) |

| NOP | 0.33 | [6] |

| μ-opioid | 57.6 | [6] |

| κ-opioid | 160.5 | [6] |

| δ-opioid | 2109 | [6] |

Table 2: In Vitro Functional Antagonist Activity of SB-612111

| Assay | Cell Line | pKB / pA2 | Reference(s) |

| GTPγS Binding | CHO(hNOP) | 9.70 | [4] |

| cAMP Accumulation | CHO(hNOP) | 8.63 | [4] |

| Mouse Vas Deferens | - | 8.50 | [4] |

| Rat Vas Deferens | - | 8.20 | [4] |

| Guinea Pig Ileum | - | 8.35 | [4] |

| Mouse Cerebral Cortex Synaptosomes | - | 8.41 | [4] |

Table 3: In Vivo Efficacy of SB-612111 in Preclinical Models

| Model | Species | Effect | Effective Dose (mg/kg, i.p.) | Reference(s) |

| N/OFQ-induced Pronociception (Tail Withdrawal) | Mouse | Antagonism | 0.1 - 1 | [5] |

| N/OFQ-induced Orexigenic Effect | Mouse | Antagonism | 1 | [5] |

| Forced Swimming Test | Mouse | Reduced Immobility | 1 - 10 | [5] |

| Tail Suspension Test | Mouse | Reduced Immobility | 1 - 10 | [5] |

| Traumatic Brain Injury (Improved Cerebral Blood Flow) | Rat | Improvement | Topical application of 10-100 µM | [7][8] |

Detailed Experimental Protocols

This section provides detailed methodologies for the key experiments cited in the pharmacological characterization of SB-612111.

In Vitro Assays

1. Radioligand Binding Assay

-

Objective: To determine the binding affinity (Ki) of SB-612111 for the NOP receptor and other opioid receptors.

-

Materials:

-

Cell membranes expressing the receptor of interest (e.g., CHO cells transfected with human NOP, μ, κ, or δ opioid receptors).

-

Radioligand (e.g., [3H]-N/OFQ for NOP receptor).

-

This compound.

-

Binding buffer (e.g., 50 mM Tris-HCl, pH 7.4).

-

Glass fiber filters.

-

Scintillation fluid.

-

Scintillation counter.

-

-

Procedure:

-

Incubate cell membranes with a fixed concentration of radioligand and varying concentrations of SB-612111 in binding buffer.

-

Allow the binding to reach equilibrium (e.g., 60 minutes at 25°C).

-

Terminate the reaction by rapid filtration through glass fiber filters to separate bound from free radioligand.

-

Wash the filters with ice-cold binding buffer.

-

Measure the radioactivity retained on the filters using a scintillation counter.

-

Determine the IC50 value (concentration of SB-612111 that inhibits 50% of specific radioligand binding).

-

Calculate the Ki value using the Cheng-Prusoff equation: Ki = IC50 / (1 + [L]/Kd), where [L] is the concentration of the radioligand and Kd is its dissociation constant.

-

2. GTPγS Binding Assay

-

Objective: To assess the functional antagonist activity of SB-612111 by measuring its ability to block agonist-stimulated G protein activation.

-

Materials:

-

Cell membranes expressing the NOP receptor.

-

[35S]GTPγS.

-

GDP.

-

N/OFQ (agonist).

-

This compound.

-

Assay buffer (e.g., 50 mM Tris-HCl, 100 mM NaCl, 5 mM MgCl2, 1 mM EDTA, pH 7.4).

-

-

Procedure:

-

Pre-incubate cell membranes with SB-612111 and GDP.

-

Add N/OFQ to stimulate the receptor.

-

Initiate the binding reaction by adding [35S]GTPγS.

-

Incubate to allow for [35S]GTPγS binding to activated G proteins (e.g., 60 minutes at 30°C).

-

Terminate the reaction by filtration.

-

Measure the amount of bound [35S]GTPγS.

-

Determine the ability of SB-612111 to inhibit the N/OFQ-stimulated [35S]GTPγS binding and calculate the pKB.

-

3. cAMP Accumulation Assay

-

Objective: To determine the functional antagonist activity of SB-612111 by measuring its effect on adenylyl cyclase activity.

-

Materials:

-

Whole cells expressing the NOP receptor (e.g., CHO-hNOP).

-

Forskolin (to stimulate adenylyl cyclase).

-

N/OFQ.

-

This compound.

-

Cell lysis buffer.

-

cAMP detection kit (e.g., HTRF, ELISA).

-

-

Procedure:

-

Pre-treat cells with SB-612111.

-

Stimulate the cells with a combination of forskolin and N/OFQ.

-

Incubate to allow for changes in intracellular cAMP levels.

-

Lyse the cells and measure the cAMP concentration using a suitable detection method.

-

Determine the ability of SB-612111 to reverse the N/OFQ-mediated inhibition of forskolin-stimulated cAMP accumulation and calculate the pKB.

-

In Vivo Assays

1. Mouse Tail Withdrawal Assay

-

Objective: To evaluate the ability of SB-612111 to block N/OFQ-induced modulation of nociception.

-

Animals: Male mice.

-

Procedure:

-

Administer SB-612111 (e.g., intraperitoneally).

-

After a pre-treatment period, administer N/OFQ (e.g., intracerebroventricularly or intrathecally).

-

Immerse the distal portion of the mouse's tail in a warm water bath (e.g., 52°C).

-

Measure the latency to tail withdrawal.

-

An increase in withdrawal latency indicates antinociception, while a decrease indicates pronociception.

-

2. Mouse Forced Swimming Test

-

Objective: To assess the antidepressant-like effects of SB-612111.

-

Animals: Male mice.

-

Procedure:

-

Administer SB-612111.

-

Place the mouse in a cylinder of water from which it cannot escape.

-

Record the duration of immobility during a specified period (e.g., the last 4 minutes of a 6-minute test).

-

A reduction in immobility time is indicative of an antidepressant-like effect.[5]

-

Conclusion

This compound is a seminal tool compound that has significantly advanced our understanding of the N/OFQ-NOP receptor system. Its high potency and selectivity have made it an invaluable asset in preclinical research across various therapeutic areas, including pain, mood disorders, and neurological conditions. While its own path to clinical application has not been realized, the knowledge gained from studies involving SB-612111 continues to inform the development of new NOP receptor-targeted therapeutics. This guide provides a foundational resource for researchers and drug development professionals working with or interested in the pharmacology of SB-612111 and the broader field of NOP receptor modulation.

References

- 1. Frontiers | Short- and Long-Term Repeated Forced Swim Stress Induce Depressive-Like Phenotype in Mice: Effectiveness of 3-[(4-Chlorophenyl)Selanyl]-1-Methyl-1H-Indole [frontiersin.org]

- 2. benchchem.com [benchchem.com]

- 3. Nociceptin/Orphanin FQ Receptor Structure, Signaling, Ligands, Functions, and Interactions with Opioid Systems - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. The Mouse Forced Swim Test - PMC [pmc.ncbi.nlm.nih.gov]

- 5. Cellular Mechanisms of Nociceptin/Orphanin FQ (N/OFQ) Peptide (NOP) Receptor Regulation and Heterologous Regulation by N/OFQ - PMC [pmc.ncbi.nlm.nih.gov]

- 6. researchgate.net [researchgate.net]

- 7. Activation of nociceptin/orphanin FQ-NOP receptor system inhibits tyrosine hydroxylase phosphorylation, dopamine synthesis, and dopamine D(1) receptor signaling in rat nucleus accumbens and dorsal striatum - PubMed [pubmed.ncbi.nlm.nih.gov]

- 8. Nociceptin/Orphanin FQ Receptor Structure, Signaling, Ligands, Functions, and Interactions with Opioid Systems - PMC [pmc.ncbi.nlm.nih.gov]

The Role of the Nociceptin/Orphanin FQ (NOP) Receptor in the Central Nervous System: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Introduction

The Nociceptin/Orphanin FQ (N/OFQ) peptide receptor, commonly known as the NOP receptor (or ORL-1), is the fourth member of the opioid receptor family. Despite its structural homology to the classical opioid receptors (mu, delta, and kappa), the NOP receptor possesses a unique pharmacology and does not bind traditional opioid ligands with high affinity.[1][2] Its endogenous ligand is the 17-amino acid neuropeptide Nociceptin/Orphanin FQ (N/OFQ).[3] The NOP receptor and its endogenous ligand are widely distributed throughout the central nervous system (CNS), implicating their involvement in a diverse array of physiological and pathological processes.[4] This technical guide provides an in-depth overview of the NOP receptor's role in the CNS, focusing on its signaling pathways, physiological functions, and its potential as a therapeutic target.

NOP Receptor Distribution in the Central Nervous System

The NOP receptor is broadly expressed in the human brain, with high concentrations observed in regions critical for pain perception, mood regulation, reward, and cognition.[5][6] Positron Emission Tomography (PET) imaging using ligands like 11C-NOP-1A has enabled the in vivo quantification of NOP receptor distribution in the living human brain.[5][6]

Table 1: Quantitative Distribution of NOP Receptors in the Human Brain [5][6]

| Brain Region | Receptor Density (VT; mL/cm³) | Key Functions |

| Temporal Cortex | 10.1 | Auditory processing, memory |

| Caudate | > 6 fmol/mg | Motor control, reward |

| Amygdala | > 6 fmol/mg | Emotion, fear, anxiety |

| Cortex | > 6 fmol/mg | Higher cognitive functions |

| Thalamic Nuclei | High | Sensory and motor signal relay |

| Periaqueductal Gray (PAG) | High | Pain modulation |

| Rostral Ventromedial Medulla (RVM) | High | Pain modulation |

| Hippocampus | High | Learning and memory |

| Nucleus Accumbens | High | Reward and addiction |

| Ventral Tegmental Area (VTA) | High | Reward and addiction |

| Cerebellum | 5.6 | Motor coordination |

NOP Receptor Signaling Pathways

The NOP receptor is a G protein-coupled receptor (GPCR) that primarily couples to inhibitory G proteins (Gαi/o).[7][8] Activation of the NOP receptor by N/OFQ initiates a cascade of intracellular signaling events that ultimately modulate neuronal excitability and neurotransmitter release.

Canonical Gαi/o-Mediated Signaling

Upon agonist binding, the NOP receptor undergoes a conformational change, leading to the activation of associated Gαi/o proteins. This results in:

-

Inhibition of Adenylyl Cyclase: The activated Gαi/o subunit inhibits the enzyme adenylyl cyclase, leading to a decrease in intracellular cyclic AMP (cAMP) levels.[7]

-

Modulation of Ion Channels: The dissociated Gβγ subunits directly interact with and modulate the activity of ion channels. This includes the activation of G protein-coupled inwardly rectifying potassium (GIRK) channels, leading to potassium efflux and neuronal hyperpolarization, and the inhibition of voltage-gated calcium channels (VGCCs), which reduces calcium influx and subsequent neurotransmitter release.[7][9]

Non-Canonical Signaling Pathways

In addition to the classical Gαi/o pathway, the NOP receptor can also signal through other pathways, including:

-

Mitogen-Activated Protein Kinase (MAPK) Pathway: NOP receptor activation has been shown to modulate the activity of MAPK cascades, which are involved in regulating gene expression and cellular processes like proliferation and differentiation.[8]

-

Phospholipase C (PLC) Pathway: In some cellular contexts, the NOP receptor can couple to Gαq/11 proteins, leading to the activation of PLC and subsequent production of inositol trisphosphate (IP3) and diacylglycerol (DAG), which mobilize intracellular calcium and activate protein kinase C (PKC), respectively.

Role of the NOP Receptor in CNS Functions and Disorders

The widespread distribution and potent neuromodulatory actions of the NOP receptor system implicate it in a variety of CNS functions and disorders.

Pain Modulation

The role of the NOP receptor in pain is complex and site-dependent. Supraspinal activation of NOP receptors can produce both hyperalgesic and analgesic effects depending on the specific brain region and the pain state. In contrast, spinal NOP receptor activation generally produces analgesia. This dual nature makes the NOP receptor a compelling target for the development of novel analgesics with potentially fewer side effects than traditional opioids.

Anxiety and Depression

The NOP receptor system is a key modulator of mood and emotional states. Activation of NOP receptors has been shown to produce anxiolytic-like effects in preclinical models. Conversely, blockade of NOP receptors with antagonists has demonstrated antidepressant-like effects. This suggests that NOP receptor agonists could be developed as anxiolytics, while antagonists may represent a novel class of antidepressants.

Learning and Memory

The NOP receptor system plays a significant role in cognitive processes. High densities of NOP receptors are found in the hippocampus and amygdala, brain regions crucial for learning and memory. Generally, activation of NOP receptors has been shown to impair learning and memory consolidation, suggesting that NOP receptor antagonists could have potential as cognitive enhancers.

Addiction and Reward

The NOP receptor system modulates the brain's reward pathways. NOP receptor activation has been shown to attenuate the rewarding effects of drugs of abuse, such as opioids, psychostimulants, and alcohol. This suggests that NOP receptor agonists could be a promising therapeutic strategy for the treatment of substance use disorders.

Quantitative Data on NOP Receptor Ligands

The development of selective NOP receptor ligands has been crucial for elucidating the physiological roles of this receptor system. The binding affinities of various agonists and antagonists have been characterized using radioligand binding assays.

Table 2: Binding Affinities (Ki) of Selected Ligands for the Human NOP Receptor [10][11][12]

| Ligand | Type | Ki (nM) |

| Nociceptin/Orphanin FQ | Endogenous Agonist | ~0.1 |

| Ro 64-6198 | Agonist | ~1 |

| UFP-101 | Antagonist | ~0.2 |

| J-113397 | Antagonist | ~1.5 |

| SB-612111 | Antagonist | 0.33 |

| [11C]NOP-1A | PET Ligand (Antagonist) | 0.15 |

Key Experimental Protocols

A variety of in vitro and in vivo experimental techniques are employed to study the NOP receptor system.

Radioligand Binding Assay

This assay is used to determine the affinity (Ki) of a ligand for the NOP receptor.

Methodology:

-

Membrane Preparation: Prepare cell membranes from tissues or cultured cells expressing the NOP receptor.

-

Incubation: Incubate the membranes with a fixed concentration of a radiolabeled NOP receptor ligand (e.g., [³H]-Nociceptin) and varying concentrations of the unlabeled test compound.

-

Separation: Separate the bound from free radioligand by rapid filtration through glass fiber filters.

-

Quantification: Measure the radioactivity retained on the filters using a scintillation counter.

-

Data Analysis: Determine the IC50 value (the concentration of the test compound that inhibits 50% of the specific binding of the radioligand) and calculate the Ki value using the Cheng-Prusoff equation.

GTPγS Binding Assay

This functional assay measures the activation of G proteins following agonist binding to the NOP receptor.

Methodology:

-

Membrane Preparation: Prepare cell membranes from cells expressing the NOP receptor.

-

Incubation: Incubate the membranes with the test compound, GDP, and the non-hydrolyzable GTP analog, [³⁵S]GTPγS.

-

Separation: Separate the membrane-bound [³⁵S]GTPγS from the free form by filtration.

-

Quantification: Measure the amount of [³⁵S]GTPγS bound to the membranes.

-

Data Analysis: Determine the EC50 (concentration for 50% of maximal effect) and Emax (maximal effect) for agonists. For antagonists, measure their ability to inhibit agonist-stimulated [³⁵S]GTPγS binding.[13][14][15][16]

cAMP Accumulation Assay

This assay measures the inhibition of adenylyl cyclase activity following NOP receptor activation.

Methodology:

-

Cell Culture: Culture cells expressing the NOP receptor.

-

Stimulation: Pre-incubate the cells with a phosphodiesterase inhibitor to prevent cAMP degradation. Then, stimulate the cells with forskolin (to activate adenylyl cyclase) in the presence or absence of a NOP receptor agonist.

-

Lysis and Detection: Lyse the cells and measure the intracellular cAMP concentration using a competitive immunoassay (e.g., HTRF, ELISA).

-

Data Analysis: Determine the ability of NOP receptor agonists to inhibit forskolin-stimulated cAMP accumulation.

In Vivo Microdialysis

This technique is used to measure the release of neurotransmitters in specific brain regions of freely moving animals in response to NOP receptor ligands.[17][18][19][20][21]

Methodology:

-

Probe Implantation: Surgically implant a microdialysis probe into the target brain region of an anesthetized animal.

-

Perfusion: Perfuse the probe with artificial cerebrospinal fluid (aCSF) at a slow, constant flow rate.

-

Sample Collection: Collect dialysate samples containing extracellular fluid from the brain region of interest.

-

Drug Administration: Administer NOP receptor ligands systemically or locally through the microdialysis probe (reverse dialysis).

-

Neurotransmitter Analysis: Analyze the concentration of neurotransmitters (e.g., dopamine, serotonin) in the dialysate samples using techniques like high-performance liquid chromatography (HPLC).

Behavioral Assays

This test assesses anxiety-like behavior in rodents.[2][22][23][24][25]

Methodology:

-

Apparatus: A plus-shaped maze with two open and two enclosed arms, elevated from the floor.

-

Procedure: Place the animal in the center of the maze and allow it to explore freely for a set period (e.g., 5 minutes).

-

Data Collection: Record the time spent in and the number of entries into the open and closed arms.

-

Interpretation: Anxiolytic compounds increase the time spent in and entries into the open arms.

This test is used to screen for antidepressant-like activity.[1][3][4][26][27]

Methodology:

-

Apparatus: A cylinder filled with water from which the animal cannot escape.

-

Procedure: Place the animal in the water for a set period (e.g., 6 minutes).

-

Data Collection: Measure the duration of immobility (floating).

-

Interpretation: Antidepressant compounds decrease the duration of immobility.

Conclusion and Future Directions

The NOP receptor system is a critical modulator of a wide range of functions within the central nervous system. Its involvement in pain, mood, cognition, and reward pathways makes it a highly attractive target for the development of novel therapeutics for a variety of neurological and psychiatric disorders. The distinct pharmacological profile of the NOP receptor, particularly its potential to produce analgesia with a reduced side-effect profile compared to classical opioids, and its role in mitigating addiction, highlights its therapeutic promise. Future research will likely focus on the development of biased agonists that selectively activate specific downstream signaling pathways, potentially leading to more targeted and effective treatments with fewer adverse effects. Further elucidation of the complex interactions between the NOP receptor system and other neurotransmitter systems will also be crucial for a comprehensive understanding of its role in brain function and disease.

References

- 1. The Mouse Forced Swim Test - PMC [pmc.ncbi.nlm.nih.gov]

- 2. newcastle.edu.au [newcastle.edu.au]

- 3. Factsheet on the forced swim test :: Understanding Animal Research [understandinganimalresearch.org.uk]

- 4. dpi.nsw.gov.au [dpi.nsw.gov.au]

- 5. Event Website - Fourwaves [event.fourwaves.com]

- 6. Brain and Whole-Body Imaging of Nociceptin/Orphanin FQ Peptide Receptor in Humans Using the PET Ligand 11C-NOP-1A - PMC [pmc.ncbi.nlm.nih.gov]

- 7. Nociceptin receptor - Wikipedia [en.wikipedia.org]

- 8. Nociceptin/Orphanin FQ Receptor Structure, Signaling, Ligands, Functions, and Interactions with Opioid Systems - PMC [pmc.ncbi.nlm.nih.gov]

- 9. researchgate.net [researchgate.net]

- 10. researchgate.net [researchgate.net]

- 11. zenodo.org [zenodo.org]

- 12. pubs.acs.org [pubs.acs.org]

- 13. benchchem.com [benchchem.com]

- 14. benchchem.com [benchchem.com]

- 15. GTPγS Binding Assays - Assay Guidance Manual - NCBI Bookshelf [ncbi.nlm.nih.gov]

- 16. dda.creative-bioarray.com [dda.creative-bioarray.com]

- 17. researchgate.net [researchgate.net]

- 18. Overview of Brain Microdialysis - PMC [pmc.ncbi.nlm.nih.gov]

- 19. In Vivo Microdialysis Method to Collect Large Extracellular Proteins from Brain Interstitial Fluid with High-molecular Weight Cut-off Probes - PMC [pmc.ncbi.nlm.nih.gov]

- 20. academic.oup.com [academic.oup.com]

- 21. Overview of Microdialysis - PMC [pmc.ncbi.nlm.nih.gov]

- 22. iacuc.ucsf.edu [iacuc.ucsf.edu]

- 23. STANDARD OPERATING PROCEDURE FOR OPERATION, MAINTENANCE OF ELEVATED PLUS MAZE. | Research SOP [researchsop.com]

- 24. protocols.io [protocols.io]

- 25. mmpc.org [mmpc.org]

- 26. researchgate.net [researchgate.net]

- 27. animal.research.wvu.edu [animal.research.wvu.edu]

SB-612111 Hydrochloride: A Comprehensive Profile of its Selectivity for Opioid Receptors

For Researchers, Scientists, and Drug Development Professionals

Introduction

SB-612111 hydrochloride is a potent and selective antagonist of the Nociceptin/Orphanin FQ (N/OFQ) peptide receptor (NOP), also known as the opioid receptor-like 1 (ORL-1) receptor.[1][2] This technical guide provides an in-depth overview of the opioid receptor selectivity profile of SB-612111, summarizing key binding affinity and functional activity data. Detailed experimental protocols for the cited assays are also provided to facilitate replication and further investigation by researchers in the field.

Data Presentation: Binding Affinity and Functional Antagonism

The selectivity of this compound for the NOP receptor over classical opioid receptors (mu, delta, and kappa) has been determined through various in vitro assays. The data consistently demonstrates a high affinity and selectivity for the NOP receptor.

Table 1: Opioid Receptor Binding Affinity of SB-612111

| Receptor | Radioligand | Ki (nM) | Selectivity vs. NOP |

| NOP (hORL-1) | [3H]Nociceptin | 0.33 | - |

| Mu (μ) | [3H]DAMGO | 57.6 | 174-fold |

| Delta (δ) | [3H]DPDPE | 2109 | 6391-fold |

| Kappa (κ) | [3H]U-69593 | 160.5 | 486-fold |

Ki represents the inhibition constant, a measure of binding affinity. Data sourced from studies using Chinese hamster ovary (CHO) cells expressing human recombinant opioid receptors.[2][3]

Table 2: Functional Antagonist Activity of SB-612111

| Assay | Agonist | pKB / pA2 |

| [35S]GTPγS Binding (CHO-hNOP cells) | N/OFQ | 9.70 (pKB) |

| cAMP Accumulation (CHO-hNOP cells) | N/OFQ | 8.63 (pKB) |

| Isolated Tissues (mouse, rat, guinea pig) | N/OFQ | 8.20 - 8.50 (pA2) |

pKB and pA2 are measures of antagonist potency. Data sourced from Spagnolo et al., 2007.[2]

Mandatory Visualization

NOP Receptor Signaling Pathway

The following diagram illustrates the canonical signaling pathway of the NOP receptor, which is coupled to inhibitory G-proteins (Gi/o). Activation of the NOP receptor by its endogenous ligand N/OFQ leads to the inhibition of adenylyl cyclase, resulting in decreased intracellular cyclic AMP (cAMP) levels. SB-612111 acts as a competitive antagonist at this receptor.

Caption: NOP receptor signaling pathway and the antagonistic action of SB-612111.

Experimental Workflow for Determining Opioid Receptor Selectivity

This diagram outlines a typical experimental workflow for assessing the selectivity profile of a compound like SB-612111.

Caption: Workflow for determining the opioid receptor selectivity of a test compound.

Experimental Protocols

Radioligand Binding Assays

These assays determine the affinity of SB-612111 for various opioid receptors by measuring its ability to displace a radiolabeled ligand.

-

Receptor Source: Membranes from Chinese Hamster Ovary (CHO) cells stably expressing human recombinant NOP (hORL-1), mu, delta, or kappa opioid receptors.

-

Membrane Preparation:

-

Cells are harvested and homogenized in a cold lysis buffer (e.g., 50 mM Tris-HCl, 5 mM MgCl2, 5 mM EDTA, with protease inhibitors).

-

The homogenate is centrifuged at low speed to remove nuclei and cellular debris.

-

The supernatant is then centrifuged at high speed (e.g., 20,000 x g) to pellet the cell membranes.

-

The membrane pellet is washed and resuspended in an appropriate assay buffer. Protein concentration is determined using a standard method like the BCA assay.

-

-

Assay Procedure (Competition Binding):

-

In a 96-well plate, incubate the cell membranes with a fixed concentration of a specific radioligand and varying concentrations of SB-612111.

-

Radioligands Used:

-

NOP: [3H]Nociceptin

-

Mu: [3H]DAMGO

-

Delta: [3H]DPDPE

-

Kappa: [3H]U-69593

-

-

Non-specific binding is determined in the presence of a high concentration of a non-radiolabeled, high-affinity ligand for the respective receptor.

-

Incubate the mixture at a controlled temperature (e.g., 30°C) for a specific duration (e.g., 60 minutes) to reach equilibrium.

-

The reaction is terminated by rapid filtration through glass fiber filters, which trap the membranes bound to the radioligand.

-

The filters are washed with ice-cold buffer to remove unbound radioligand.

-

The radioactivity retained on the filters is quantified using a scintillation counter.

-

-

Data Analysis:

-

The concentration of SB-612111 that inhibits 50% of the specific binding of the radioligand (IC50) is determined.

-

The inhibition constant (Ki) is calculated from the IC50 value using the Cheng-Prusoff equation: Ki = IC50 / (1 + [L]/Kd), where [L] is the concentration of the radioligand and Kd is its dissociation constant.

-

[35S]GTPγS Binding Assay

This functional assay measures the ability of SB-612111 to antagonize agonist-induced G-protein activation.

-

Principle: In the presence of an agonist, G-protein coupled receptors (GPCRs) facilitate the exchange of GDP for GTP on the Gα subunit. This assay uses a non-hydrolyzable GTP analog, [35S]GTPγS, which accumulates upon G-protein activation.

-

Receptor Source: Membranes from CHO cells expressing human recombinant NOP receptors (CHO-hNOP).

-

Assay Procedure:

-

CHO-hNOP cell membranes are pre-incubated with varying concentrations of SB-612111.

-

A fixed concentration of the agonist N/OFQ is then added to stimulate the NOP receptors.

-

[35S]GTPγS is added to the mixture.

-

The reaction is incubated at 30°C for 60 minutes.

-

The assay is terminated by rapid filtration, and the amount of [35S]GTPγS bound to the membranes is quantified by scintillation counting.

-

-

Data Analysis: The ability of SB-612111 to inhibit the N/OFQ-stimulated [35S]GTPγS binding is measured. The antagonist dissociation constant (KB) is determined from the concentration-response curves, and this is often expressed as its negative logarithm (pKB).

cAMP Accumulation Assay

This assay assesses the functional antagonism of SB-612111 by measuring its effect on the inhibition of cAMP production.

-

Principle: NOP receptors are coupled to Gi/o proteins, which inhibit adenylyl cyclase, the enzyme responsible for producing cAMP. An agonist will decrease intracellular cAMP levels. An antagonist will block this effect.

-

Cell Line: CHO cells stably expressing the human NOP receptor (CHO-hNOP).

-

Assay Procedure:

-

CHO-hNOP cells are pre-treated with varying concentrations of SB-612111.

-

The cells are then stimulated with a combination of forskolin (an adenylyl cyclase activator) and a fixed concentration of the NOP agonist, N/OFQ.

-

After incubation, the cells are lysed, and the intracellular cAMP concentration is measured using a suitable method, such as a competitive immunoassay (e.g., HTRF or ELISA).

-

-

Data Analysis: The ability of SB-612111 to reverse the N/OFQ-induced inhibition of forskolin-stimulated cAMP accumulation is quantified. The antagonist potency is expressed as the pKB.

Conclusion

This compound is a highly potent and selective antagonist for the NOP receptor, with significantly lower affinity for the classical mu, delta, and kappa opioid receptors.[1][2][3] This high degree of selectivity makes it an invaluable pharmacological tool for investigating the physiological and pathophysiological roles of the N/OFQ-NOP system. The detailed experimental protocols provided herein offer a framework for the continued characterization of this and other NOP receptor ligands.

References

- 1. Development of displacement binding and GTPgammaS scintillation proximity assays for the identification of antagonists of the micro-opioid receptor - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. Pharmacological characterization of the nociceptin/orphanin FQ receptor antagonist SB-612111 [(-)-cis-1-methyl-7-[[4-(2,6-dichlorophenyl)piperidin-1-yl]methyl]-6,7,8,9-tetrahydro-5H-benzocyclohepten-5-ol]: in vitro studies - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. Pharmacological characterization of the nociceptin/orphanin FQ receptor antagonist SB-612111 [(-)-cis-1-methyl-7-[[4-(2,6-dichlorophenyl)piperidin-1-yl]methyl]-6,7,8,9-tetrahydro-5H-benzocyclohepten-5-ol]: in vivo studies - PubMed [pubmed.ncbi.nlm.nih.gov]

Pharmacological Profile of SB-612111 Hydrochloride: An In-depth Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Abstract